molecular formula C9H11NO3S B14779873 5-(Furan-2-yl)thiomorpholine-3-carboxylic acid

5-(Furan-2-yl)thiomorpholine-3-carboxylic acid

Cat. No.: B14779873
M. Wt: 213.26 g/mol
InChI Key: OAAVTPWUFJOLCG-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that features a furan ring attached to a thiomorpholine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)thiomorpholine-3-carboxylic acid typically involves the reaction of furan derivatives with thiomorpholine under specific conditions. One common method includes the use of a furan-2-carboxylic acid derivative, which is reacted with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating and may require inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, and may include additional steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The thiomorpholine ring can be reduced to form thiomorpholine derivatives with different oxidation states.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amidation.

Major Products

The major products formed from these reactions include various furan and thiomorpholine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Furan-2-yl)thiomorpholine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)thiomorpholine-3-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its effects are likely mediated through interactions with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-yl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
  • 5-Hydroxymethyl-2-furancarboxylic acid
  • 5-Cyano-furan-2-carboxylic acid

Uniqueness

5-(Furan-2-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of both a furan ring and a thiomorpholine ring in its structure. This combination imparts distinct chemical and physical properties that are not found in other similar compounds.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

5-(furan-2-yl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H11NO3S/c11-9(12)7-5-14-4-6(10-7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)

InChI Key

OAAVTPWUFJOLCG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(CS1)C(=O)O)C2=CC=CO2

Origin of Product

United States

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